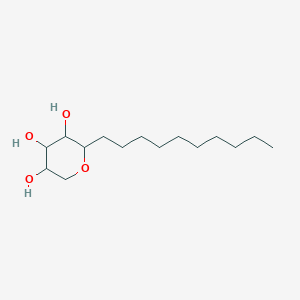
1,5-Anhydro-1-decylpentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Anhydro-1-decylpentitol is a synthetic organic compound belonging to the class of anhydro sugars It is structurally characterized by the presence of a decyl group attached to the anhydro sugar backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-1-decylpentitol typically involves the reaction of a decyl alcohol with a suitable anhydro sugar precursor under acidic or basic conditions. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the anhydro sugar ring structure. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of decyl alcohol and the anhydro sugar precursor into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Anhydro-1-decylpentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines, along with suitable catalysts.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Anhydro-1-decylpentitol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,5-Anhydro-1-decylpentitol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Anhydro-D-glucitol: A naturally occurring anhydro sugar with similar structural features.
1,5-Anhydro-D-mannitol: Another anhydro sugar with comparable properties.
Uniqueness
1,5-Anhydro-1-decylpentitol is unique due to the presence of the decyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other anhydro sugars may not be effective.
Propiedades
Número CAS |
83091-49-0 |
|---|---|
Fórmula molecular |
C15H30O4 |
Peso molecular |
274.40 g/mol |
Nombre IUPAC |
2-decyloxane-3,4,5-triol |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-13-15(18)14(17)12(16)11-19-13/h12-18H,2-11H2,1H3 |
Clave InChI |
UQROZQKQZKYQMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1C(C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
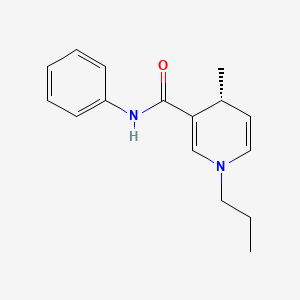
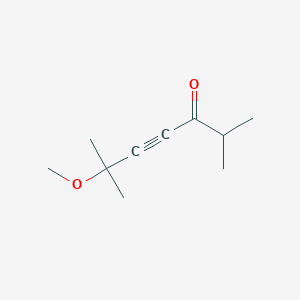
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
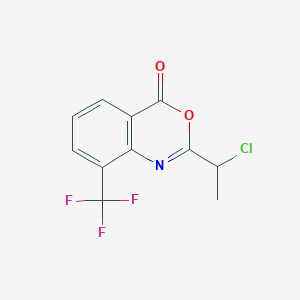
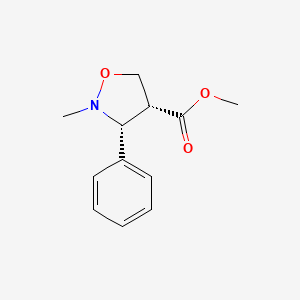

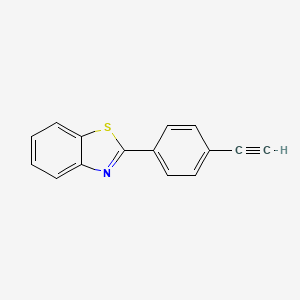
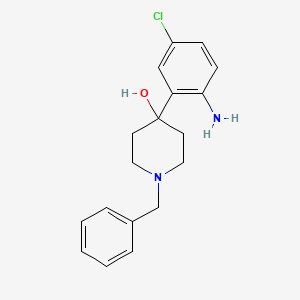
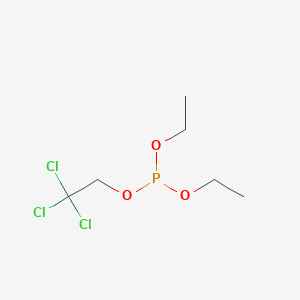
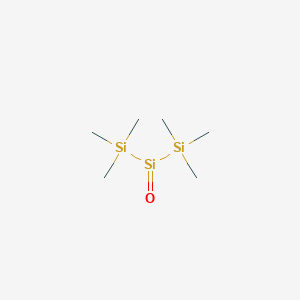

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
